Cas no 22191-97-5 ((4-Quinolin-2-ylphenyl)amine)
(4-Quinolin-2-ylphenyl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,4-(2-quinolinyl)-
- (4-Quinolin-2-ylphenyl)amine
- 2-(4-aminophenyl)quinoline
- 2-(4-aminophenyl)quinoline hydrochloride
- NSC 168387 hydrochloride
- BF 170
- NSC 168387
- CHEMBL1411717
- NCGC00162305-03
- 22191-97-5
- NSC-168387
- NCGC00162305-05
- 2-(4-Amino)phenylquinoline
- 4-quinolin-2-ylaniline
- AKOS004118002
- Benzenamine, 4-(2-quinolinyl)-
- SDCCGSBI-0633773.P001
- SCHEMBL1298412
- NCGC00162305-01
- CS-0449731
- 4-(Quinolin-2-yl)aniline
- Paraaminophenylchinolin
- NCGC00162305-02
- NSC168387
- 4-(2-Quinolinyl)benzenamine
- DB-411440
- HS-7533
-
- MDL: MFCD08705340
- Inchi: 1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2
- InChI Key: PWLMSCCFNGGPGM-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=CC=1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 220.10016
- Monoisotopic Mass: 220.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 38.9A^2
Experimental Properties
- Density: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 194-195 ºC
- Boiling Point: 409.2°Cat760mmHg
- Flash Point: 230.4°C
- Refractive Index: 1.697
- Solubility: Almost insoluble (0.04 g/l) (25 º C),
- PSA: 38.91
(4-Quinolin-2-ylphenyl)amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:−20°C
(4-Quinolin-2-ylphenyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Q062725-50mg |
(4-Quinolin-2-ylphenyl)amine |
22191-97-5 | 50mg |
$ 265.00 | 2022-06-03 | ||
| TRC | Q062725-100mg |
(4-Quinolin-2-ylphenyl)amine |
22191-97-5 | 100mg |
$ 440.00 | 2022-06-03 | ||
| TRC | Q062725-250mg |
(4-Quinolin-2-ylphenyl)amine |
22191-97-5 | 250mg |
$ 880.00 | 2022-06-03 | ||
| 1PlusChem | 1P00BLG2-5mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 5mg |
$147.00 | 2023-12-18 | |
| 1PlusChem | 1P00BLG2-10mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 10mg |
$237.00 | 2023-12-18 | |
| 1PlusChem | 1P00BLG2-25mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 25mg |
$474.00 | 2023-12-18 | |
| 1PlusChem | 1P00BLG2-50mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 50mg |
$746.00 | 2023-12-18 | |
| 1PlusChem | 1P00BLG2-100mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% (HPLC) | 100mg |
$1253.00 | 2023-12-18 | |
| Aaron | AR00BLOE-5mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% | 5mg |
$146.00 | 2023-12-15 | |
| Aaron | AR00BLOE-10mg |
2-(4-Aminophenyl)quinoline |
22191-97-5 | 98% | 10mg |
$223.00 | 2025-02-13 |
(4-Quinolin-2-ylphenyl)amine Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (4-Quinolin-2-ylphenyl)amine
Compound CAS No 22191-97-5: (4-Quinolin-2-ylphenyl)amine
The compound with CAS number 22191-97-5, commonly referred to as (4-Quinolin-2-ylphenyl)amine, is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is a derivative of quinoline, a bicyclic structure composed of a benzene ring fused with a pyridine ring. The presence of the amino group (-NH₂) attached to the phenyl ring at position 4 introduces unique electronic and structural properties that make this compound highly versatile in various applications.
Recent studies have highlighted the potential of (4-Quinolin-2-ylphenyl)amine in drug discovery, particularly in the development of bioactive molecules. Its structure, which includes a quinoline moiety, is known to exhibit significant interactions with biological targets such as enzymes and receptors. For instance, research has shown that this compound can act as a ligand for certain G-protein coupled receptors (GPCRs), making it a promising candidate for therapeutic interventions in conditions like inflammation and neurodegenerative diseases.
The synthesis of (4-Quinolin-2-ylphenyl)amine typically involves multi-step organic reactions, often utilizing coupling agents or catalytic systems to facilitate the formation of the desired product. One common approach involves the nucleophilic substitution of an appropriate halogenated quinoline derivative with an amine-containing substrate. The optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity levels.
In terms of physical properties, (4-Quinolin-2-ylphenyl)amine exhibits a melting point around 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromatic character and conjugated system. These properties make it suitable for applications in both academic research and industrial settings.
One of the most intriguing aspects of this compound is its ability to act as a precursor for more complex molecules. For example, through various functionalization strategies, it can be transformed into biologically active agents or advanced materials. Recent advancements in click chemistry have enabled researchers to efficiently modify this compound by introducing additional functional groups, thereby expanding its utility across diverse fields.
In conclusion, CAS No 22191-97-5 ((4-Quinolin-2-ylphenyl)amine) stands out as a valuable molecule due to its unique structural features and wide-ranging applications. With ongoing research exploring its potential in drug discovery, material science, and synthetic chemistry, this compound continues to be an area of significant interest for scientists worldwide.
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